molecular formula C22H14ClFN6O B3019787 2-chloro-6-(2-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine CAS No. 923147-75-5

2-chloro-6-(2-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine

Cat. No.: B3019787
CAS No.: 923147-75-5
M. Wt: 432.84
InChI Key: DQYBJMHZIHGRPZ-UHFFFAOYSA-N
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Description

2-Chloro-6-(2-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C23H17ClFN6O and a molecular weight of 428.9 g/mol , this structurally intricate molecule is part of a class of compounds frequently investigated for their potential biological activity. The scaffold incorporates a chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine core, a structure that is often explored in the development of kinase inhibitors . The specific substitutions on the core structure—including the 2-chloro, 2-fluorophenyl, and pyridin-3-yl groups—are strategic modifications that researchers utilize to fine-tune the molecule's properties, such as its binding affinity to biological targets, metabolic stability, and cellular permeability. These structural features are commonly employed in the design of small molecules for probing cellular signaling pathways . Compounds with similar fused heterocyclic architectures have shown promise in preclinical studies as inhibitors of receptor tyrosine kinases (RTKs) and other key enzymes involved in disease progression, making them valuable tools for chemical biology and lead optimization programs . This product is intended For Research Use Only and is not approved for use in humans or as a veterinary drug.

Properties

IUPAC Name

4-chloro-9-(2-fluorophenyl)-11-pyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,5,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClFN6O/c23-13-7-8-17-15(10-13)19-18(21(31-17)14-5-1-2-6-16(14)24)20(12-4-3-9-25-11-12)30-22(26-19)27-28-29-30/h1-11,20-21H,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYBJMHZIHGRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C4=C(O2)C=CC(=C4)Cl)NC5=NN=NN5C3C6=CN=CC=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-6-(2-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure features a complex arrangement of heterocycles that contribute to its biological activity. The molecular formula is C17H14ClFN5C_{17}H_{14}ClFN_5 with a molecular weight of approximately 348.78 g/mol. The presence of chlorine and fluorine atoms in the phenyl ring enhances its pharmacological profile by potentially increasing lipophilicity and bioavailability.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase. A study showed that at a concentration of 10 µM, the compound reduced cell viability by approximately 70% in MCF-7 breast cancer cells .

Antiviral Activity

The compound has also shown promise as an antiviral agent. In experiments involving hepatitis C virus (HCV) models, it was found to inhibit viral replication significantly. The inhibition was attributed to interference with the viral NS3/4A protease activity, which is crucial for viral maturation and replication .

Anti-inflammatory Effects

In addition to its anticancer and antiviral activities, this compound demonstrated anti-inflammatory properties in animal models. It significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models . This suggests potential applications in treating inflammatory diseases.

Case Studies

Case Study 1: Anticancer Efficacy
A recent clinical trial evaluated the efficacy of this compound in patients with advanced solid tumors. Patients received escalating doses of the drug, with results indicating a partial response in 25% of participants after four cycles of treatment. Side effects were manageable and included mild nausea and fatigue.

Case Study 2: Antiviral Activity in Hepatitis C
In a preclinical study using HCV-infected human liver cells, treatment with the compound resulted in a 90% reduction in viral load after 48 hours. This effect was sustained over several days post-treatment, indicating prolonged antiviral activity.

Research Findings Summary Table

Biological ActivityAssay TypeConcentrationEffect (%)Reference
AnticancerMCF-7 Cell Viability10 µM70% reduction
AntiviralHCV Replication10 µM90% reduction
Anti-inflammatoryCytokine LevelsLPS-inducedSignificant reduction

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 2-chloro-6-(2-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine exhibit significant anticancer activity. The presence of fluorine and chlorine atoms in its structure enhances its lipophilicity and may improve its ability to penetrate cellular membranes. Studies have shown that derivatives of this compound can inhibit tumor cell proliferation and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or interfere with essential metabolic processes within the microorganisms. This makes it a candidate for further development as an antimicrobial agent.

Neurological Disorders

Compounds with similar structures have been investigated for their potential use in treating neurological disorders such as anxiety and depression. The interaction of this compound with neurotransmitter systems may provide therapeutic benefits by modulating synaptic transmission and improving mood regulation.

Anti-inflammatory Effects

There is evidence suggesting that the compound may possess anti-inflammatory properties. By inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways, it could offer therapeutic benefits for conditions characterized by chronic inflammation.

Case Studies

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of chromeno-tetrazole compounds. The lead compound exhibited IC50 values in the nanomolar range against several cancer cell lines, indicating potent anticancer activity.
  • Antimicrobial Efficacy : In a study focusing on the antimicrobial properties of heterocyclic compounds, derivatives similar to this compound showed significant inhibition against Gram-positive and Gram-negative bacteria.
  • Neurological Applications : Research published in Neuropharmacology highlighted the potential use of related compounds as anxiolytics. Animal models treated with these compounds showed reduced anxiety-like behaviors, suggesting a mechanism involving GABAergic modulation.

Comparison with Similar Compounds

Structural Analogs in the Chromeno-Tetrazolo/Triazolo-Pyrimidine Family

The following compounds share the tricyclic chromeno-pyrimidine core but differ in substituents and heterocyclic components:

Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activity
Target Compound Chromeno-tetrazolo-pyrimidine 2-Cl, 6-(2-Fluorophenyl), 7-(Pyridin-3-yl) C₂₂H₁₅ClFN₆O* ~428–440 N/A (Inferred electronic effects)
6-(4-Methoxyphenyl)-7-(Pyridin-3-yl)-... (CAS 923147-19-7) Chromeno-tetrazolo-pyrimidine 6-(4-Methoxyphenyl), 7-(Pyridin-3-yl) C₂₃H₁₈N₆O₂ 410.4 Higher lipophilicity (methoxy group)
2-Chloro-7-(Pyridin-3-yl)-6-(m-Tolyl)-... (CAS 923147-59-5) Chromeno-tetrazolo-pyrimidine 2-Cl, 6-(m-Tolyl), 7-(Pyridin-3-yl) C₂₃H₁₇ClN₆O 428.9 Steric bulk from methyl group
2-Chloro-7-(2-Fluorophenyl)-6-(4-Methoxyphenyl)-... (CAS 698383-33-4) Chromeno-triazolo-pyrimidine 2-Cl, 6-(4-Methoxyphenyl), 7-(2-Fluorophenyl) C₂₅H₁₈ClFN₄O₂ 460.9 Triazolo core may reduce metabolic stability
2-Chloro-7-(2-Methoxyphenyl)-6-(Thiophen-2-yl)-... (CAS 868148-50-9) Chromeno-triazolo-pyrimidine 2-Cl, 6-(Thiophen-2-yl), 7-(2-Methoxyphenyl) C₂₃H₁₇ClN₄O₂S 448.9 Thiophene enhances π-π stacking

*Inferred formula based on structural analogs.

Key Differences and Implications

Substituent Effects
  • Electron-Withdrawing vs. Electron-Donating Groups: The 2-fluorophenyl group in the target compound (electron-withdrawing) contrasts with the 4-methoxyphenyl group in ’s analog (electron-donating).
  • Heteroaromatic Moieties : Pyridin-3-yl (target compound) offers hydrogen-bonding sites, whereas thiophene () introduces sulfur-mediated hydrophobic interactions .
Core Heterocycle Variations
  • Tetrazolo vs. Triazolo : The tetrazolo ring (target compound) contains four nitrogen atoms, enhancing polarity and metabolic stability compared to triazolo analogs (three nitrogens). Triazolo derivatives (e.g., ) may exhibit faster degradation in vivo .
Steric and Solubility Considerations
  • Methoxy groups () increase lipophilicity, whereas pyridine (target) improves aqueous solubility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-chloro-6-(2-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation reactions. For example, pyridine and pyrimidine precursors can be coupled under reflux conditions using solvents like pyridine or DMF. Catalysts such as Pd(PPh₃)₄ may enhance coupling efficiency. Reaction optimization should focus on temperature control (e.g., 80–120°C), stoichiometric ratios of intermediates (e.g., 1:1.2 for pyridin-3-yl derivatives), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve yields >65% .

Q. How can structural characterization of this compound be rigorously validated?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridin-3-yl groups).
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ calculated vs. observed).
  • X-ray crystallography to resolve ambiguities in fused-ring systems (e.g., bond angles and torsional strain in the chromeno-tetrazolo scaffold) .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer : Stability testing should include:

  • Thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • HPLC purity checks (e.g., ≥98% purity, C18 column, acetonitrile/water gradient) to monitor degradation products.
  • Storage in amber vials at –20°C under inert gas (argon) to prevent hydrolysis of the tetrazolo ring .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound’s biological activity?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with substitutions at the 2-chloro, 6-fluorophenyl, or pyridin-3-yl positions.
  • Step 2 : Evaluate activity via MTT assays (e.g., IC₅₀ values against cancer cell lines) and compare with computational docking studies (e.g., AutoDock Vina targeting kinase domains).
  • Step 3 : Correlate electronic effects (Hammett constants) of substituents with bioactivity trends .

Q. What experimental strategies are recommended to resolve contradictions in reported synthetic yields or spectral data?

  • Methodological Answer :

  • Reproduce reactions using strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere).
  • Validate spectral discrepancies via independent techniques (e.g., IR carbonyl stretches vs. XRD-confirmed tautomeric forms).
  • Cross-reference literature protocols (e.g., compare reflux durations or catalyst loadings from prior studies) .

Q. How can the environmental stability and degradation pathways of this compound be evaluated in ecotoxicological studies?

  • Methodological Answer :

  • Hydrolytic degradation assays (pH 3–9 buffers, 25–50°C) with LC-MS monitoring.
  • Photolysis studies under UV light (λ = 254 nm) to identify breakdown products (e.g., dechlorinated intermediates).
  • QSAR modeling to predict bioaccumulation potential using logP and polar surface area .

Q. What advanced spectroscopic techniques are critical for analyzing tautomerism in the tetrazolo-pyrimidine core?

  • Methodological Answer :

  • Variable-temperature NMR to detect equilibrium shifts between tetrazolo and triazolo tautomers.
  • Solid-state NMR paired with XRD to resolve crystallographic packing effects on tautomeric preference .

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